molecular formula C7H3Cl2F3 B146526 3,4-Dichlorobenzotrifluoride CAS No. 328-84-7

3,4-Dichlorobenzotrifluoride

Cat. No.: B146526
CAS No.: 328-84-7
M. Wt: 215 g/mol
InChI Key: XILPLWOGHPSJBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorobenzotrifluoride can be synthesized through the chlorination of 4-chlorobenzotrifluoride. The process involves placing 4-chlorobenzotrifluoride and a catalyst into a reactor, heating the mixture to 60°C, and then introducing dry chlorine gas. The reaction is maintained at a temperature between 70°C and 90°C for over two hours until the desired product is obtained . Another method involves the chlorination and fluorination of 3,4-dichlorotoluene .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous feed systems to ensure consistent quality and yield. The process includes steps such as chlorination, distillation, and purification to achieve a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzotrifluoride
  • 3,5-Dichlorobenzotrifluoride
  • 4-Chlorobenzotrifluoride

Uniqueness

3,4-Dichlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in the synthesis of certain herbicides and pharmaceuticals .

Properties

IUPAC Name

1,2-dichloro-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H3Cl2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
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InChI Key

XILPLWOGHPSJBK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)Cl
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Molecular Formula

C7H3Cl2F3
Record name 3,4-DICHLOROBENZOTRIFLUORIDE
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DSSTOX Substance ID

DTXSID5027142
Record name 1,2-Dichloro-4-(trifluoromethyl)benzene
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Molecular Weight

215.00 g/mol
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Physical Description

3,4-dichlorobenzotrifluoride appears as a colorless liquid. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes., Colorless liquid with an aromatic odor; [HSDB]
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Boiling Point

173-174 °C
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Flash Point

[ChemIDplus] 65 °C, 65 °C (150 °F)
Record name 3,4-Dichlorobenzotrifluoride
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Solubility

Soluble in petroleum ether and acetonitrile.
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Density

1.478
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Vapor Pressure

2.36 [mmHg], 2.36 mm Hg at 25 °C
Record name 3,4-Dichlorobenzotrifluoride
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Color/Form

Clear, colorless liquid

CAS No.

328-84-7
Record name 3,4-DICHLOROBENZOTRIFLUORIDE
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Melting Point

-13 to -12 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,4-Dichlorobenzotrifluoride interesting from a synthetic chemistry perspective?

A1: this compound presents unique challenges and opportunities in terms of regioselective metalation. While standard reagents can deprotonate the molecule at certain positions [], achieving specific regioselectivity requires carefully chosen conditions. For instance, selective metalation at the 2-position necessitates the use of methyllithium in the presence of potassium tert-butoxide, a strong base system known as qLIM-KOR []. This control over metalation sites allows for the introduction of various functional groups, highlighting the compound's versatility as a synthetic building block.

Q2: How effectively can this compound be degraded in an environmentally friendly way?

A2: Research has shown promising results using heterogeneous Fenton-like systems for the degradation of this compound [, ]. Specifically, nanoscale Fe3O4/CeO2 catalysts have demonstrated high efficiency in degrading the compound via oxidation []. This method is advantageous as it minimizes secondary pollution associated with traditional Fenton-like catalysts []. Furthermore, zirconia-coated magnetite nanoparticles have also proven effective as heterogeneous catalysts in the Fenton-like degradation process []. These findings indicate a viable pathway for the environmentally responsible breakdown of this compound.

Q3: Can the bioaccumulation potential of this compound be predicted?

A3: Studies on rainbow trout suggest that this compound reaches a steady equilibrium concentration within the fish, indicating that it does not continuously bioaccumulate over prolonged exposure []. This observation is further supported by the strong correlation found between the log bioconcentration factor (BCF) and log octanol-water partition coefficient (K) for this compound []. These findings provide valuable insights into the environmental fate and potential risks associated with this compound.

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